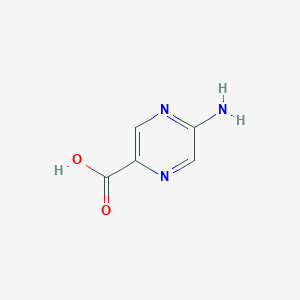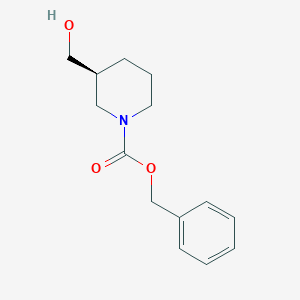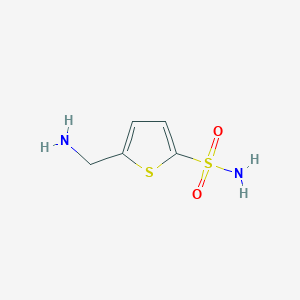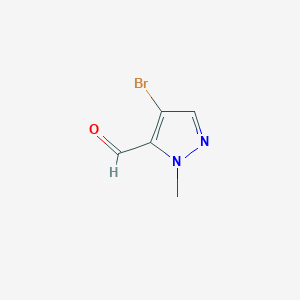
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 g/mol . It is a solid substance with a color ranging from white to pale yellow .
Molecular Structure Analysis
The InChI code for 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde isInChI=1S/C5H5BrN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 . The canonical SMILES representation is CN1C(=C(C=N1)Br)C=O . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde has a melting point range of 96.0-105.0°C . It has a topological polar surface area of 34.9 Ų and a XLogP3-AA value of 0.7 . It has one rotatable bond .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyrazole derivatives, including those related to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, have been synthesized and structurally analyzed for their potential in creating novel compounds. For instance, the synthesis and crystal structure of related pyrazole compounds were examined to understand their molecular configurations and potential applications in further chemical reactions (Cunjin Xu & Yan-Qin Shi, 2011; Wan-Sin Loh et al., 2013). These studies reveal the structural nuances of pyrazole derivatives, laying the groundwork for their applications in medicinal chemistry and material science.
Antimicrobial Evaluation
The antimicrobial properties of pyrazole derivatives have been extensively studied, indicating their significance in developing new antimicrobial agents. A series of carbostyril derivatives of 1H-pyrazole showcased equipotent or more potent activities against various bacterial and fungal pathogens compared to commercial drugs, underscoring the therapeutic potential of these compounds (N. J. Thumar & Manish P. Patel, 2011; C. Sangani et al., 2012). These findings demonstrate the versatility of pyrazole derivatives as a basis for developing new antimicrobial therapies.
Chemical Properties and Reactions
The chemical reactivity and properties of pyrazole derivatives have been explored to synthesize novel compounds with potential biological activities. Research on the synthesis, structure, and properties of pyrazole-4-carbaldehyde oximes, for example, highlights the configurational and reactive aspects of these compounds, offering insights into their broader applications in organic synthesis and drug development (O. S. Attaryan et al., 2012).
Novel Synthetic Approaches
Innovative synthetic methodologies using pyrazole derivatives have been developed, showcasing their potential in constructing complex molecular architectures. For instance, the environmentally benign synthesis of certain pyrazolin-5-ones in ionic liquid highlights the green chemistry approaches in utilizing pyrazole derivatives for synthesizing biologically active molecules (R. V. Hangarge & M. Shingare, 2003). Such studies not only expand the chemical repertoire of pyrazole derivatives but also contribute to the sustainable practices in chemical syntheses.
Safety And Hazards
4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Eigenschaften
IUPAC Name |
4-bromo-2-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAHYXQWHWDEDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383279 |
Source


|
| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
473528-88-0 |
Source


|
| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

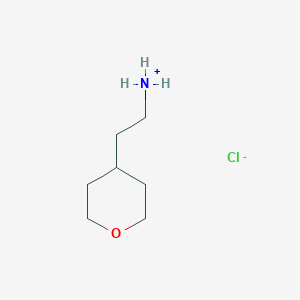
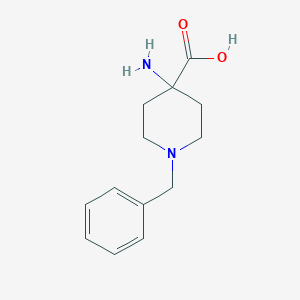
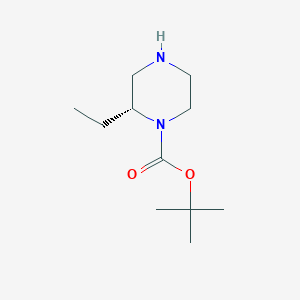
![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)
![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)
![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)
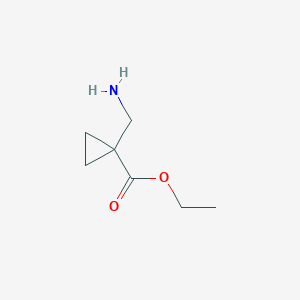
![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)
